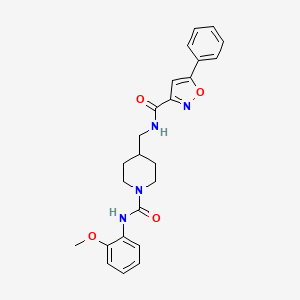
N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H26N4O4
- Molecular Weight : 398.5 g/mol
- CAS Number : 1234820-78-0
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against various viruses, including hepatitis C and respiratory syncytial virus (RSV). For instance, certain isoxazole derivatives have shown inhibition of viral replication at micromolar concentrations .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which may be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Its ability to modulate inflammatory pathways could be pivotal in therapeutic applications .
- Cytotoxicity : Preliminary studies indicate that this compound might exhibit cytotoxic effects against certain cancer cell lines. The structure-function relationship suggests that modifications in the isoxazole moiety can enhance its cytotoxicity, making it a candidate for further development in cancer therapy .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound. Key findings include:
Case Studies
- Case Study on Respiratory Viruses : A study evaluating a series of isoxazole derivatives found that compounds with structural similarities to this compound effectively inhibited RSV at concentrations lower than traditional antiviral agents like ribavirin .
- Cancer Research : In another investigation, derivatives of this compound were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing programmed cell death, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-21-10-6-5-9-19(21)26-24(30)28-13-11-17(12-14-28)16-25-23(29)20-15-22(32-27-20)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQTFLIOYPPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














